1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a sulfanylmethyl group attached to a difluorophenyl ring
Preparation Methods
The synthesis of 1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2-fluorobenzene and 3,4-difluorobenzyl chloride.
Reaction Conditions: A nucleophilic substitution reaction is carried out where the sulfanylmethyl group is introduced to the benzene ring. This reaction is often facilitated by a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced forms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the aromatic ring is coupled with boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and sulfanylmethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:
1-Chloro-2,4-difluorobenzene: This compound lacks the sulfanylmethyl group, making it less versatile in certain chemical reactions.
1-Chloro-3,5-difluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene: This compound has an additional fluorine atom, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTRRJBYOVPBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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